molecular formula C19H25N3O2S B5550750 2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone

2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone

Cat. No.: B5550750
M. Wt: 359.5 g/mol
InChI Key: WGEFSHSANWTMIE-UHFFFAOYSA-N
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Description

2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.16674822 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Properties and Chemical Interactions

Research on similar compounds to 2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone has focused on their spectroscopic properties and potential chemical interactions. Studies involving structurally related molecules have investigated the electronic absorption, excitation, and fluorescence properties in various solvents. These properties are crucial for understanding the photophysical behavior of such compounds, which can be instrumental in applications like fluorescence imaging and molecular probes in biological systems. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp methods, help interpret experimental results, indicating the significance of intramolecular hydrogen bonding and methyl/alkyl substitution effects on molecular orbital energies (Al-Ansari, 2016).

Synthesis and Structural Analysis

Further research emphasizes the synthesis and structural analysis of thiophene derivatives, highlighting the methodologies for creating diverse molecular scaffolds. These synthetic approaches yield compounds with potential biological activities and applications in materials science. Techniques such as X-ray diffraction and NMR spectroscopy play a pivotal role in elucidating the structures of these synthesized compounds, providing insights into their potential utility in drug development and material engineering (Mabkhot et al., 2015).

Biological Activities and Molecular Docking

The exploration of biological activities is a significant area of research for compounds like this compound. Studies have evaluated related molecules for their enzyme inhibitory activities, which could be relevant in developing therapeutic agents. Molecular docking analyses complement these biological evaluations, offering insights into the interactions between these compounds and biological targets, such as enzymes involved in disease processes. Identifying potent enzyme inhibitors through such studies could lead to the development of new drugs for treating various conditions (Cetin et al., 2021).

Properties

IUPAC Name

1-[3-(thiophene-2-carbonyl)piperidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-13-16(14(2)21(3)20-13)8-9-18(23)22-10-4-6-15(12-22)19(24)17-7-5-11-25-17/h5,7,11,15H,4,6,8-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEFSHSANWTMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)N2CCCC(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.